molecular formula C12H17N3O2 B13386146 N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester

N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B13386146
M. Wt: 235.28 g/mol
InChI Key: UUWHNGLXDSXTLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the reaction of tert-butyl carbazate with benzaldehyde under acidic conditions . The reaction typically proceeds as follows:

    Reactants: tert-butyl carbazate and benzaldehyde.

    Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.

    Procedure: The reactants are mixed and heated to promote the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is advantageous due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the compound under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxylates.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to form stable hydrazone linkages and participate in a wide range of chemical reactions. Its tert-butyl ester group also provides steric protection, enhancing its stability and reactivity in various applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-[(E)-[amino(phenyl)methylidene]amino]carbamate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16)

InChI Key

UUWHNGLXDSXTLN-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\C1=CC=CC=C1)/N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N

Origin of Product

United States

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